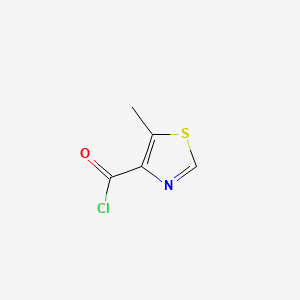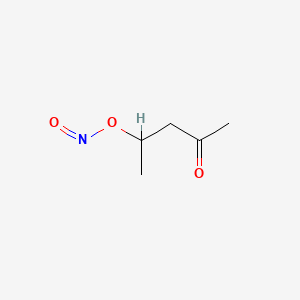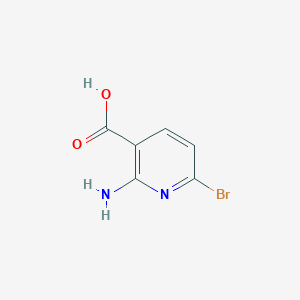
N2-(Dimethylaminomethylidene)-7-deaza-2'-deoxyguanosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N2-(Dimethylaminomethylidene)-7-deaza-2’-deoxyguanosine is a synthetic nucleoside analog that has garnered attention for its potential applications in biomedicine. This compound is structurally similar to guanosine but features modifications that enhance its bioactivity and stability, making it a valuable tool in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2-(Dimethylaminomethylidene)-7-deaza-2’-deoxyguanosine typically involves multiple steps, starting from commercially available nucleoside precursors. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups on the nucleoside are protected using silyl or acyl protecting groups to prevent unwanted reactions.
Dimethylaminomethylidene Introduction: The protected nucleoside is then reacted with dimethylformamide dimethyl acetal (DMF-DMA) to introduce the dimethylaminomethylidene group.
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of N2-(Dimethylaminomethylidene)-7-deaza-2’-deoxyguanosine follows similar synthetic routes but is optimized for large-scale synthesis. This involves:
Batch Processing: Large reactors are used to carry out the reactions in batches, ensuring consistent quality and yield.
Purification: The product is purified using techniques such as crystallization, chromatography, or recrystallization to achieve high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N2-(Dimethylaminomethylidene)-7-deaza-2’-deoxyguanosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution, potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a catalyst.
Major Products
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced forms with altered oxidation states.
Substitution: Substituted nucleosides with new functional groups attached to the amino group.
Wissenschaftliche Forschungsanwendungen
N2-(Dimethylaminomethylidene)-7-deaza-2’-deoxyguanosine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified nucleic acids and oligonucleotides.
Biology: Employed in studies of DNA replication and repair mechanisms.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Wirkmechanismus
The mechanism of action of N2-(Dimethylaminomethylidene)-7-deaza-2’-deoxyguanosine involves its incorporation into nucleic acids, where it can interfere with normal DNA and RNA processes. The compound targets specific enzymes involved in nucleic acid synthesis and repair, disrupting their function and leading to the inhibition of viral replication or cancer cell growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminopurine: A fluorescent analog of adenine used in studying DNA-protein interactions.
2’-Deoxypseudouridine: A modified nucleoside that forms stable triplets with adenine.
6-Thioguanine: An analog of guanine used in cancer treatment.
Uniqueness
N2-(Dimethylaminomethylidene)-7-deaza-2’-deoxyguanosine is unique due to its specific modifications that enhance its stability and bioactivity. Unlike other nucleoside analogs, it offers a balance of chemical reactivity and biological efficacy, making it a versatile tool in various research applications.
Eigenschaften
IUPAC Name |
N'-[7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-2-yl]-N,N-dimethylmethanimidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O4/c1-18(2)7-15-14-16-12-8(13(22)17-14)3-4-19(12)11-5-9(21)10(6-20)23-11/h3-4,7,9-11,20-21H,5-6H2,1-2H3,(H,16,17,22)/b15-7+/t9-,10+,11+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDYRXAFQQWRNH-VXWYWSEWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=NC2=C(C=CN2C3CC(C(O3)CO)O)C(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C1=NC2=C(C=CN2[C@H]3C[C@@H]([C@H](O3)CO)O)C(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3S,5R,10S,13R,14R,15S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,15-diol](/img/structure/B570885.png)




![6H-Imidazo[4,5-h]quinolin-6-one,1,9-dihydro-(9CI)](/img/new.no-structure.jpg)

![[1,1'-Biphenyl]-2,3,3'-triol](/img/structure/B570897.png)


